molecular formula C5H3BrClNO2 B1518917 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid CAS No. 1118787-50-0

5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid

Cat. No. B1518917
M. Wt: 224.44 g/mol
InChI Key: NMXKEDBJXDSNMD-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C5H3BrClNO2 and a molecular weight of 224.44 . It is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid is 1S/C5H3BrClNO2/c6-4-2(7)1-3(8-4)5(9)10/h1,8H,(H,9,10) . This indicates that the molecule consists of a pyrrole ring with bromine and chlorine substituents, and a carboxylic acid group.


Physical And Chemical Properties Analysis

5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid has a molecular weight of 224.44 . It is typically stored at a temperature of 4°C .

Scientific Research Applications

Expanded Synthetic Applications in Photochemical Studies

5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid finds applications in the synthesis of bacteriochlorins, which are useful in a variety of photochemical studies. Bacteriochlorins are notable for their strong absorption in the near-infrared spectral region. This characteristic makes them attractive candidates for various applications in fundamental studies and diverse photochemical applications, including the synthesis of diverse bacteriochlorins with different substituents (Krayer et al., 2010).

Role in Catalysis and Chemical Reactions

This compound has been identified as an effective ligand in copper-catalyzed reactions, particularly in the monoarylation of anilines with aryl iodides and bromides. This application is significant in the field of organic synthesis, where it enables the creation of a variety of functional groups under conditions that are favorable to a wide range of functional groups (Altman et al., 2008).

Utilization in Regioselective Bromination Processes

Another application of 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid is in the regioselective bromination of pyrroles. This process is particularly relevant when dealing with pyrrole compounds bearing carbonyl substituents, yielding predominantly the 5-brominated species. This specificity is crucial in synthetic chemistry for the creation of compounds with precise structural attributes (Gao et al., 2018).

Contribution to Electrophilic Substitution Reactions

The compound is involved in electrophilic substitution reactions, specifically in the bromination and nitration of pyrromethenones and related compounds. This process is important for the synthesis of various organic compounds where specific electrophilic substitution patterns are desired, indicating its versatility in organic synthesis (Daroca et al., 1984).

Application in Synthesis of Heteroarylpyridines

It also plays a role in the synthesis of novel heteroarylpyridine derivatives through palladium-catalyzed cross-coupling reactions. This application is significant in the field of medicinal chemistry and the development of new pharmaceutical compounds (Parry et al., 2002).

Involvement in Protein Synthesis Inhibition

An interesting application of this compound is observed in its ability to inhibit the synthesis of certain proteins in reticulocyte lysates. This inhibition points towards potential uses in studying the regulation of protein synthesis and in the development of therapeutic agents targeting specific protein synthesis pathways (Mick et al., 1988).

Application in Palladium-Catalyzed Arylation

5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid is used in palladium-catalyzed direct arylations, facilitating the synthesis of arylated uracil analogues. This process is pivotal in the synthesis of RNA and DNA fluorescent probes, which are essential tools in molecular biology and genetic research (Liang et al., 2014).

Synthesis and Characterization of Novel Compounds

This compound is also used in the synthesis and characterization of novel compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. Such applications are crucial for the development of new chemical entities with potential applications in various fields of chemistry and pharmacology (Anuradha et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2/c6-4-2(7)1-3(8-4)5(9)10/h1,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXKEDBJXDSNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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